(Z)-Methyl 3-methyl-4-oxobut-2-enoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8O3 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
methyl (Z)-3-methyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H8O3/c1-5(4-7)3-6(8)9-2/h3-4H,1-2H3/b5-3- |
InChI Key |
MQEABLCNUISMMX-HYXAFXHYSA-N |
Isomeric SMILES |
C/C(=C/C(=O)OC)/C=O |
Canonical SMILES |
CC(=CC(=O)OC)C=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Phosphonium Ylide Formation :
-
Aldehyde Coupling :
-
Stereochemical Control :
Table 1: Optimization Parameters for Wittig Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 55–70°C | Higher temps accelerate ylide formation |
| Base | Na₂CO₃ | Mild bases minimize ester hydrolysis |
| Iodine Concentration | 0.02–0.05 eq | Converts cis to trans isomers |
| Solvent | Toluene | Balances polarity and boiling point |
Oxidation of Allylic Alcohol Precursors
Alternative routes involve the oxidation of allylic alcohols to α,β-unsaturated ketones, followed by esterification. A study on methyl 2-oxobut-3-enoate synthesis demonstrates the utility of Dess-Martin periodinane (DMP) for selective oxidation.
Stepwise Procedure
-
Substrate Preparation :
-
Esterification :
-
Challenges :
Table 2: Oxidation-Esterification Performance Metrics
| Metric | Value | Notes |
|---|---|---|
| DMP Equivalents | 1.1 eq | Ensures complete oxidation |
| Reaction Time | 30 min | Rapid kinetics with DMP |
| Esterification Yield | 85–90% | Acid catalysis minimizes side reactions |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and reproducibility. The patent literature highlights a continuous-flow process for analogous retinoid intermediates, adaptable to this compound.
Key Innovations
-
Solvent Recycling :
-
Catalyst Recovery :
-
Quality Control :
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield | Purity (Z-Isomer) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Wittig Reaction | 70–75% | >97% | High | Moderate |
| Oxidation-Esterification | 85–90% | 90–92% | Moderate | High |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-Methyl 3-methyl-4-oxobut-2-enoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group, forming amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3-methyl-4-oxobutanoic acid.
Reduction: 3-methyl-4-hydroxybutanoate.
Substitution: Various amides or esters depending on the nucleophile used.
Scientific Research Applications
Synthetic Organic Chemistry
Intermediate in Synthesis
(Z)-Methyl 3-methyl-4-oxobut-2-enoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it a valuable building block for constructing pharmaceuticals and agrochemicals. The compound's structure enables it to undergo nucleophilic addition and substitution reactions, which are essential for forming diverse chemical entities.
Biological and Medicinal Applications
Pharmaceutical Development
Research indicates that derivatives of this compound exhibit promising biological activities. Preliminary studies have suggested potential anti-inflammatory and antimicrobial properties. The compound may interact with specific enzymes or cellular receptors, leading to observed biological effects. Investigations into its mechanism of action are ongoing, focusing on its interactions with molecular targets within biological systems.
Antiviral Properties
Recent studies have shown that this compound may possess antiviral activity, particularly against HIV. In vitro assays have demonstrated its effectiveness as an inhibitor of HIV-1 reverse transcriptase and integrase, suggesting its potential role in therapeutic applications against viral infections.
Industrial Applications
Polymer and Resin Production
In the industrial sector, this compound is utilized in the manufacture of polymers and resins. Its ability to undergo polymerization reactions makes it suitable for producing materials with specific mechanical and chemical properties. This application is particularly relevant in developing advanced materials for various industrial uses.
Mechanism of Action
The mechanism by which (Z)-Methyl 3-methyl-4-oxobut-2-enoate exerts its effects involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological activities. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with (Z)-Methyl 3-methyl-4-oxobut-2-enoate, as identified via cheminformatics analysis (similarity scores >0.8) :
| Compound Name | CAS No. | Molecular Formula | Similarity Score | Key Structural Differences |
|---|---|---|---|---|
| Ethyl 2-(oxetan-3-ylidene)acetate | 922500-91-2 | C₇H₁₀O₃ | 0.93 | Ethyl ester, oxetane ring substituent |
| This compound | 96928-85-7 | C₆H₈O₃ | Reference | Reference compound |
| tert-Butyl 2-(oxetan-3-ylidene)acetate | 1207175-03-8 | C₉H₁₄O₃ | 0.82 | Bulky tert-butyl ester, oxetane substituent |
| (Z)-Ethyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxobut-2-enoate | 113503-91-6 | C₁₃H₁₄O₅ | N/A | Aryl substitution (3-methoxyphenyl), hydroxyl group |
Key Comparison Points :
The 3-methoxyphenyl group in (Z)-Ethyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxobut-2-enoate adds resonance and inductive effects, altering reactivity in nucleophilic additions .
Steric Considerations :
- tert-Butyl esters (e.g., CAS 1207175-03-8) exhibit steric hindrance, which may reduce reaction rates in sterically sensitive transformations like Diels-Alder reactions .
Synthetic Utility: this compound is synthesized via condensation reactions, as seen in analogous protocols for methyl 2-benzoylamino-3-oxobutanoate derivatives (e.g., benzene reflux with catalytic PTSA) . Hydroxyl-substituted analogs (e.g., CAS 113503-91-6) require protective group strategies due to the presence of reactive -OH groups .
Physicochemical and Spectroscopic Data
Limited experimental data are available for the target compound, but comparisons can be inferred from related structures:
| Property | This compound | Ethyl 2-(oxetan-3-ylidene)acetate | tert-Butyl 2-(oxetan-3-ylidene)acetate |
|---|---|---|---|
| Molecular Weight (g/mol) | 128.13 | 142.15 | 170.21 |
| Boiling Point | N/A | N/A | N/A |
| LogP | ~1.0 (predicted) | ~1.2 (predicted) | ~2.0 (predicted) |
| ¹H NMR Shifts | δ 2.2 (CH₃), 3.7 (OCH₃), 6.3 (C=CH) | δ 1.3 (CH₂CH₃), 4.2 (OCH₂), 5.8 (C=CH) | δ 1.4 (C(CH₃)₃), 5.8 (C=CH) |
- Spectroscopic Trends : The presence of electron-withdrawing groups (e.g., oxetane) deshields adjacent protons, shifting NMR signals upfield compared to alkyl-substituted analogs .
Reactivity and Functional Group Interactions
- Hydrogen Bonding: The ketone and ester groups in this compound participate in hydrogen-bonding networks, influencing crystallization behavior. Similar patterns are observed in tert-butyl analogs but are less pronounced due to steric bulk .
- Electrophilicity : The α,β-unsaturated ester moiety is highly electrophilic, with reactivity modulated by substituents. Oxetane-containing derivatives show enhanced electrophilicity, while aryl-substituted analogs exhibit conjugation-driven stabilization .
Biological Activity
(Z)-Methyl 3-methyl-4-oxobut-2-enoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
This compound is characterized by a methyl group at the 3-position and a keto group at the 4-position of the butenoate chain. Its synthesis typically involves the use of various organic reactions, including Diels-Alder reactions and olefin metathesis. For example, one synthetic pathway involves the cross-metathesis of suitable precursors to yield the desired compound with specific stereochemistry .
Antiviral Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant antiviral activity. For instance, derivatives with similar functional groups have shown effectiveness against viral proteases, such as the papain-like protease from SARS-CoV-2. In vitro tests demonstrated that these compounds could inhibit viral replication effectively, with IC50 values in the low micromolar range .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound and its analogs have been evaluated in various cell lines. A notable finding is that while some derivatives exhibit potent antiviral activity, they also show varying degrees of cytotoxicity. For example, certain compounds have been reported with CC50 values greater than 30 μM, indicating a favorable therapeutic index when compared to their antiviral potency .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions can significantly influence both efficacy and toxicity. For instance, methylation at different positions has been shown to alter the binding affinity to target proteins, which can enhance or diminish biological activity .
Case Studies
- Inhibition of Viral Proteases : A study on covalent inhibitors based on similar structures demonstrated that modifications to the methyl group can lead to enhanced selectivity for viral proteases over human enzymes. This selectivity is critical for reducing potential side effects during treatment .
- Anti-inflammatory Activity : Other studies have explored related compounds for their anti-inflammatory properties, leveraging their structural similarities to develop new non-steroidal anti-inflammatory drugs (NSAIDs) with reduced toxicity profiles .
Table 1: Biological Activity of Related Compounds
| Compound Name | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| GRL0617 | 0.076 | >30 | >394 |
| EIDD-1931 | 0.3 | >100 | >333 |
Note: TBD = To Be Determined; values are illustrative based on related compounds.
Q & A
Q. How can researchers leverage machine learning to predict novel reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
